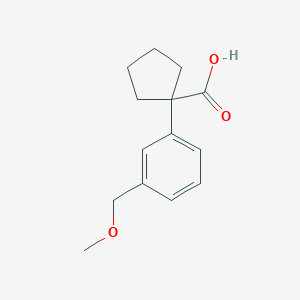
1-(3-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a methoxymethyl-substituted phenyl group
Preparation Methods
The synthesis of 1-(3-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 3-(methoxymethyl)benzyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper compounds .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols.
Scientific Research Applications
1-(3-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(3-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. For example, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
1-(3-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopentane carboxylic acid derivatives: These compounds share the cyclopentane ring and carboxylic acid group but differ in their substituents, leading to variations in their chemical and biological properties.
Methoxymethyl-substituted phenyl compounds: These compounds have the methoxymethyl group attached to a phenyl ring, similar to the target compound, but may have different functional groups or ring structures.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[3-(methoxymethyl)phenyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-17-10-11-5-4-6-12(9-11)14(13(15)16)7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3,(H,15,16) |
InChI Key |
OGWVHKDXBQKQQO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















